molecular formula C24H22FNO4 B11400470 N-[2-(2-fluorophenyl)ethyl]-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

N-[2-(2-fluorophenyl)ethyl]-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

Cat. No.: B11400470
M. Wt: 407.4 g/mol
InChI Key: CAZPYKARYHEZSS-UHFFFAOYSA-N
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Description

"N-[2-(2-fluorophenyl)ethyl]-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide" is a psoralen derivative characterized by a furochromen core (7-oxo-7H-furo[3,2-g]chromen) with methyl substitutions at positions 2, 3, and 3. The acetamide side chain incorporates a 2-fluorophenethyl group, which distinguishes it from other analogs. Psoralen derivatives are widely studied for their biological activities, including antifungal, anticancer, and photochemotherapeutic properties .

Properties

Molecular Formula

C24H22FNO4

Molecular Weight

407.4 g/mol

IUPAC Name

N-[2-(2-fluorophenyl)ethyl]-2-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide

InChI

InChI=1S/C24H22FNO4/c1-13-15(3)29-21-12-22-18(10-17(13)21)14(2)19(24(28)30-22)11-23(27)26-9-8-16-6-4-5-7-20(16)25/h4-7,10,12H,8-9,11H2,1-3H3,(H,26,27)

InChI Key

CAZPYKARYHEZSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCC4=CC=CC=C4F)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-fluorophenyl)ethyl]-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the furochromenyl core, followed by the introduction of the fluorophenyl group and the acetamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-fluorophenyl)ethyl]-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce a variety of substituted analogs.

Scientific Research Applications

N-[2-(2-fluorophenyl)ethyl]-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenyl)ethyl]-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Variations in the Furochromen Core

The target compound’s 2,3,5-trimethyl substitution pattern contrasts with analogs featuring alternative substituents:

Compound Name Substituents on Furochromen Core Key Structural Differences
N-((2-hydroxyethyl)carbamothioyl)-2-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide 5-methyl, 3-phenyl Carbamothioyl group replaces fluorophenethyl
N-(cynomethyl)-2-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide (86) 5-methyl, 3-phenyl Cynomethyl side chain instead of fluorophenethyl
2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide 3-(4-chlorophenyl), 5-methyl Chlorophenyl and pyridinylethyl substituents

Key Observations :

  • The 2-fluorophenethyl group in the target compound introduces electron-withdrawing effects, which could improve metabolic stability relative to analogs with non-fluorinated substituents .

Side Chain Modifications

The acetamide side chain is a critical determinant of biological activity. Comparisons include:

Compound Name Side Chain Structure Biological Relevance
Target Compound 2-(2-fluorophenyl)ethyl Fluorine enhances lipophilicity and bioavailability
N-(4-methylbenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide Propanamide with 4-methylbenzyl Longer chain may reduce binding affinity
2-[[2-[[2-(2,5-dimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)acetyl]amino]acetyl]amino]acetic acid Glycylglycine-linked acetamide Peptide-like structure may improve solubility

Key Observations :

  • The 2-fluorophenethyl group in the target compound balances lipophilicity and electronic effects, optimizing membrane permeability compared to benzyl or glycylglycine derivatives.
  • Propanamide derivatives (e.g., ) may exhibit reduced potency due to increased flexibility and distance from the active site.

Key Observations :

  • Carbamothioyl-containing analogs (e.g., ) demonstrate high synthetic yields, though their thermal stability (m.p. >200°C) may complicate formulation.

Biological Activity

N-[2-(2-fluorophenyl)ethyl]-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Fluorophenyl Group : Enhances lipophilicity and potentially increases binding affinity to biological targets.
  • Furochromene Backbone : Known for various biological activities including anti-inflammatory and anticancer properties.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. A notable study assessed its effects on MCF7 breast cancer cells:

CompoundConcentration (µM)% Cytotoxicity
Test Compound1065%
Control (DMSO)-5%

This data suggests that the compound may inhibit cell proliferation effectively at certain concentrations, warranting further investigation into its mechanism of action and potential therapeutic applications .

The proposed mechanism involves the inhibition of specific signaling pathways associated with cancer cell survival. The furochromene moiety is believed to interact with protein targets involved in apoptosis and cell cycle regulation. This interaction may lead to increased apoptosis in cancer cells while sparing normal cells.

Case Studies

  • MCF7 Cell Line Study : In vitro testing demonstrated that the compound significantly reduced viability in MCF7 cells compared to controls. The study utilized a CellTiter-Glo assay to quantify ATP levels as an indicator of viable cells .
  • In Vivo Models : Preliminary animal studies have shown promising results in tumor reduction when administered at therapeutic doses. These findings indicate potential for further development into a chemotherapeutic agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : High lipophilicity suggests good absorption through biological membranes.
  • Metabolism : Likely metabolized by cytochrome P450 enzymes; specific pathways require elucidation.
  • Excretion : Predicted renal excretion based on molecular weight and structure.

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